molecular formula C18H32O4 B1239014 L4M7853TQH

L4M7853TQH

Cat. No.: B1239014
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-PIHGWCCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L4M7853TQH is a lipid hydroperoxide derived from linoleic acid. It is a significant intermediate in various biochemical pathways, including the metabolism of fatty acids and the formation of signaling molecules. This compound plays a crucial role in biological systems, particularly in the context of oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

L4M7853TQH can be synthesized through the enzymatic oxidation of linoleic acid. Enzymes such as lipoxygenases catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides . The reaction conditions typically involve the use of specific enzymes, controlled temperature, and pH to optimize the yield and selectivity of the desired hydroperoxide.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, utilizing microbial or plant-based systems to produce the compound in large quantities. These methods leverage the natural enzymatic pathways present in organisms such as soybeans, Pseudomonas aeruginosa, and Burkholderia thailandensis .

Chemical Reactions Analysis

Types of Reactions

L4M7853TQH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. The reactions are typically carried out under controlled temperature and pH to ensure the stability of the compound and the desired reaction outcome .

Major Products Formed

The major products formed from these reactions include 13-hydroxyoctadecadienoic acid, aldehydes, and various reactive oxygen species. These products are significant in biological systems, contributing to signaling pathways and oxidative stress responses .

Scientific Research Applications

L4M7853TQH has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L4M7853TQH involves its interaction with cellular components, leading to the formation of reactive oxygen species and signaling molecules. The compound targets various molecular pathways, including those involved in inflammation and oxidative stress responses. It acts as a substrate for enzymes such as lipoxygenases and peroxidases, which catalyze its conversion to other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L4M7853TQH is unique due to its specific stereochemistry and the presence of the hydroperoxide group, which makes it highly reactive and significant in oxidative stress and signaling pathways. Its distinct structure allows it to participate in unique biochemical reactions and pathways compared to its similar compounds .

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m1/s1

InChI Key

JDSRHVWSAMTSSN-PIHGWCCBSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)OO

SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L4M7853TQH
Reactant of Route 2
L4M7853TQH
Reactant of Route 3
L4M7853TQH
Reactant of Route 4
L4M7853TQH
Reactant of Route 5
L4M7853TQH
Reactant of Route 6
L4M7853TQH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.